2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
Overview
Description
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline is an organic compound with the molecular formula C12H17ClN2O It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-(morpholin-4-yl)ethyl group and a chlorine atom is attached to the benzene ring
Mechanism of Action
- The primary target of this compound is focal adhesion kinase 1 (FAK1) . FAK1 plays a crucial role in cell signaling, cell migration, and cell adhesion. It is involved in regulating cellular processes related to cell growth, survival, and invasion .
- Downstream Effects : By inhibiting FAK1, the compound reduces cell motility, suppresses tumor growth, and interferes with angiogenesis (the formation of new blood vessels). These effects contribute to its potential therapeutic applications .
- Angiogenesis Pathway : By inhibiting FAK1, the compound interferes with angiogenic signaling, which is critical for tumor growth and metastasis .
- Cellular Effects : Reduced cell migration, altered adhesion, and impaired angiogenesis contribute to the overall impact of the compound .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline typically involves the following steps:
Starting Materials: Aniline, 2-chloroaniline, and morpholine.
Reaction: The reaction begins with the alkylation of morpholine with 2-chloroethylamine to form 2-(morpholin-4-yl)ethylamine.
Substitution: The 2-(morpholin-4-yl)ethylamine is then reacted with 2-chloroaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity starting materials, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the morpholine ring.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of polymers and other advanced materials.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
- 2-chloro-N-[2-(morpholin-4-yl)ethyl]phenylamine
Uniqueness
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline is unique due to the presence of both a morpholine ring and a chlorine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPGWDIAZHFQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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